
1-Bromo-2-fluoro-4-(2-methylpropoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-fluoro-4-(2-methylpropoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of bromine, fluorine, and isobutoxy groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-fluoro-4-(2-methylpropoxy)benzene typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) in the presence of a phase-transfer catalyst.
Isobutoxylation: The isobutoxy group can be introduced through an etherification reaction using isobutyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by etherification. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-fluoro-4-(2-methylpropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the halogen atoms, leading to the formation of simpler aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Substitution: Formation of new aromatic compounds with different substituents.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of dehalogenated aromatic compounds.
Scientific Research Applications
1-Bromo-2-fluoro-4-(2-methylpropoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4-(2-methylpropoxy)benzene involves its interaction with various molecular targets and pathways. The presence of halogen atoms and the isobutoxy group can influence its reactivity and binding affinity to different substrates. The compound can undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, and other reactions, depending on the conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Similar structure but lacks the isobutoxy group.
1-Bromo-2-fluorobenzene: Similar structure but lacks the isobutoxy group.
1-Bromo-4-isobutoxybenzene: Similar structure but lacks the fluorine atom.
Uniqueness
1-Bromo-2-fluoro-4-(2-methylpropoxy)benzene is unique due to the combination of bromine, fluorine, and isobutoxy groups on the benzene ring. This unique combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1496272-53-7 |
|---|---|
Molecular Formula |
C10H12BrFO |
Molecular Weight |
247.1 g/mol |
IUPAC Name |
1-bromo-2-fluoro-4-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C10H12BrFO/c1-7(2)6-13-8-3-4-9(11)10(12)5-8/h3-5,7H,6H2,1-2H3 |
InChI Key |
UDBQOXMCKLOIAF-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC(=C(C=C1)Br)F |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


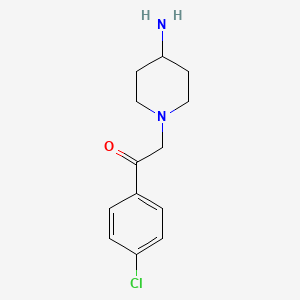

![{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1466413.png)

![{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1466416.png)

![Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1466419.png)
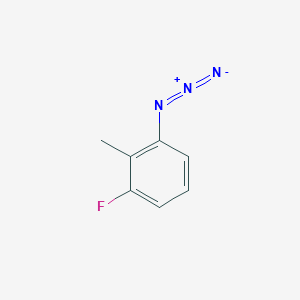

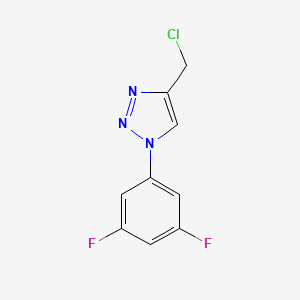
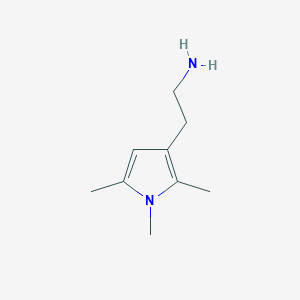
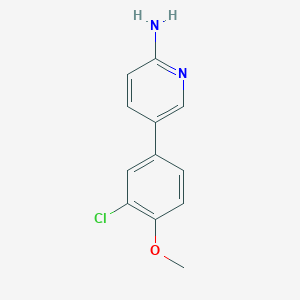
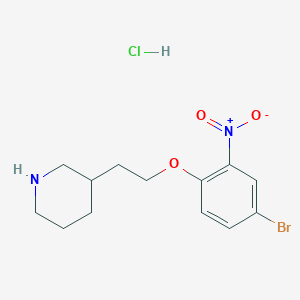
![3-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride](/img/structure/B1466431.png)
